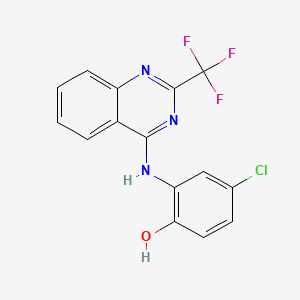
4-Chloro-2-((2-(trifluoromethyl)quinazolin-4-yl)amino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-((2-(trifluoromethyl)quinazolin-4-yl)amino)phenol is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a quinazoline moiety attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((2-(trifluoromethyl)quinazolin-4-yl)amino)phenol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with trifluoroacetic acid under reflux conditions to yield 2-(trifluoromethyl)quinazoline.
Chlorination: The quinazoline derivative is then chlorinated using thionyl chloride to introduce the chloro group.
Coupling with Phenol: The chlorinated quinazoline is coupled with 4-aminophenol in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Chloro-2-((2-(trifluoromethyl)quinazolin-4-yl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinazoline-quinones.
Reduction: Formation of quinazoline-amines.
Substitution: Formation of various substituted quinazoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-2-((2-(trifluoromethyl)quinazolin-4-yl)amino)phenol involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as kinases or receptors involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)quinazoline: Lacks the chloro and phenol groups but shares the quinazoline core.
4-Chloro-2-aminophenol: Lacks the quinazoline and trifluoromethyl groups but shares the chloro and phenol groups.
Uniqueness
4-Chloro-2-((2-(trifluoromethyl)quinazolin-4-yl)amino)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-chloro-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O/c16-8-5-6-12(23)11(7-8)20-13-9-3-1-2-4-10(9)21-14(22-13)15(17,18)19/h1-7,23H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRPASZIUVXTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B7750596.png)
![2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid](/img/structure/B7750603.png)
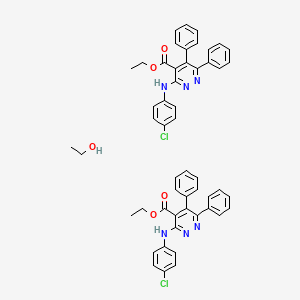
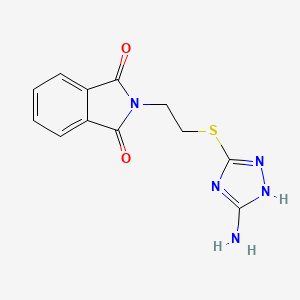
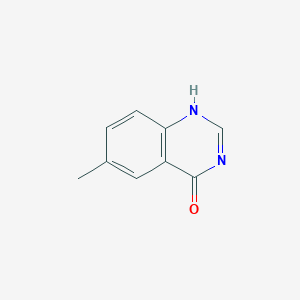
![4-methyl-3-[(6-methylquinazolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B7750632.png)

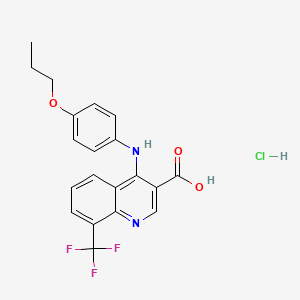
![4-Methyl-3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride](/img/structure/B7750670.png)
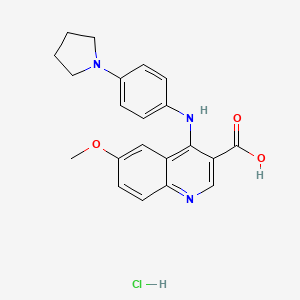
![4-[(2-Chlorophenyl)amino]-6-methoxyquinoline-3-carboxylic acid hydrochloride](/img/structure/B7750688.png)
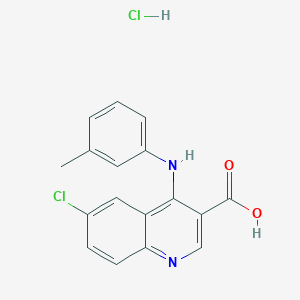
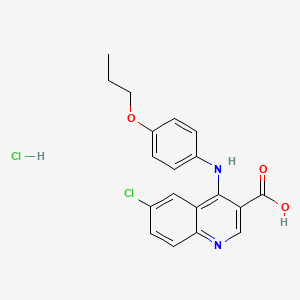
![6-Chloro-4-[(3-hydroxyphenyl)amino]quinoline-3-carboxylic acid hydrochloride](/img/structure/B7750708.png)
